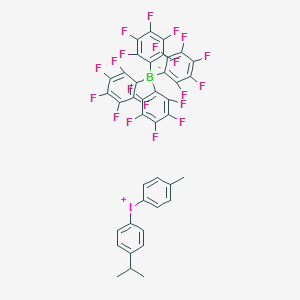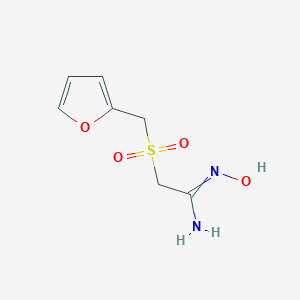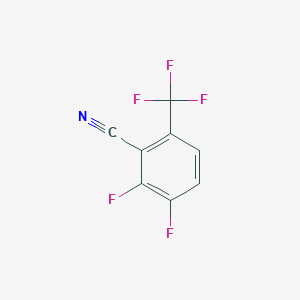
3-Ethynylfluoranthene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethynylfluoranthene is a polycyclic aromatic hydrocarbon (PAH) that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields. This compound has a molecular formula of C20H12 and a molecular weight of 252.31 g/mol.
Applications De Recherche Scientifique
3-Ethynylfluoranthene has been extensively studied for its potential applications in various fields such as organic electronics, optoelectronics, and photovoltaics. It has been used as a building block for the synthesis of organic semiconductors and has shown promising results in the development of high-performance organic field-effect transistors (OFETs). Moreover, it has been used as a sensitizer in dye-sensitized solar cells (DSSCs) and has shown improved efficiency compared to other sensitizers.
Mécanisme D'action
The mechanism of action of 3-Ethynylfluoranthene is not fully understood. However, it is believed that its unique chemical structure allows it to interact with other molecules in a specific way, leading to its potential applications in various fields.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 3-Ethynylfluoranthene. However, it has been reported to have low toxicity and has shown no adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-Ethynylfluoranthene is its high purity and yield, making it suitable for large-scale production. However, its limited solubility in common solvents can pose a challenge in some lab experiments.
Orientations Futures
There are several future directions for the research and development of 3-Ethynylfluoranthene. One potential direction is the optimization of its synthesis method to improve its yield and purity. Moreover, further research is needed to fully understand its mechanism of action and potential applications in various fields. Additionally, its use as a sensitizer in DSSCs can be further explored to improve its efficiency and stability. Finally, its potential applications in other fields such as medicinal chemistry and materials science can also be investigated.
Conclusion:
In conclusion, 3-Ethynylfluoranthene is a promising compound with potential applications in various fields. Its high purity and yield make it suitable for large-scale production, and its unique chemical structure allows it to interact with other molecules in a specific way. Further research is needed to fully understand its mechanism of action and potential applications, and to optimize its synthesis method for improved yield and purity.
Méthodes De Synthèse
The synthesis of 3-Ethynylfluoranthene involves the reaction of 9-bromo-3-fluorenyl acetylene with n-butyllithium followed by the addition of 9-bromo-3-fluorenyl lithium. The resulting compound is then treated with copper (I) iodide to obtain 3-Ethynylfluoranthene. This synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
Propriétés
Numéro CAS |
173066-87-0 |
|---|---|
Nom du produit |
3-Ethynylfluoranthene |
Formule moléculaire |
C18H10 |
Poids moléculaire |
226.3 g/mol |
Nom IUPAC |
3-ethynylfluoranthene |
InChI |
InChI=1S/C18H10/c1-2-12-10-11-17-15-7-4-3-6-14(15)16-9-5-8-13(12)18(16)17/h1,3-11H |
Clé InChI |
WQEXTBZBLIGAEU-UHFFFAOYSA-N |
SMILES |
C#CC1=C2C=CC=C3C2=C(C=C1)C4=CC=CC=C43 |
SMILES canonique |
C#CC1=C2C=CC=C3C2=C(C=C1)C4=CC=CC=C43 |
Synonymes |
3-ETHYNYLFLUORANTHENE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Dimethyl-[methyl-[3-(2,2,6,6-tetramethylpiperidin-4-yl)oxypropyl]-trimethylsilyloxysilyl]oxy-trimethylsilyloxysilane](/img/structure/B66339.png)
![2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B66340.png)



![(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic Acid](/img/structure/B66354.png)

